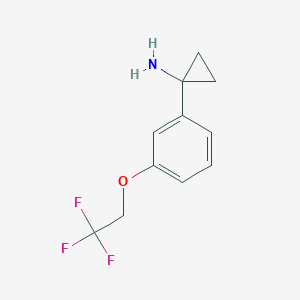
Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: is a heterocyclic compound with the following chemical formula:
C7H9ClN2O2
. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit various biological properties.Méthodes De Préparation
Synthetic Routes: The synthesis of Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate involves several steps. One common synthetic route is the Fischer indole synthesis, which proceeds as follows:
- Start with cyclohexanone and phenylhydrazine hydrochloride.
- React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
- This reaction yields the tricyclic indole product .
Industrial Production Methods: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: can undergo various reactions, including:
Oxidation: Oxidative transformations of the pyrazole ring.
Reduction: Reduction of functional groups (e.g., carbonyl reduction).
Substitution: Nucleophilic substitution reactions at the pyrazole nitrogen or carboxylate group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) and appropriate solvents (e.g., DMF, DMSO).
Major Products: The specific products depend on the reaction conditions. For example, reduction of the carboxylate group may yield the corresponding alcohol, while substitution reactions can lead to various derivatives.
Applications De Recherche Scientifique
Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: finds applications in:
Medicine: Investigated for potential antitubercular activity .
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on cellular processes.
Mécanisme D'action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: can be compared with related compounds, emphasizing its unique features. Similar compounds include other pyrazole derivatives and indole-containing molecules.
Propriétés
Formule moléculaire |
C11H11ClN4O2 |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
ethyl 5-amino-4-chloro-1-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-5-3-4-6-14-7/h3-6H,2,13H2,1H3 |
Clé InChI |
PIVCFHVTLLQCPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)




